N-Succinimidyl 3-(trimethylstannyl)benzoate
Vue d'ensemble
Description
“N-Succinimidyl 3-(trimethylstannyl)benzoate” is a compound potentially used for the radioiodination of monoclonal antibodies . It is used in antibody labeling . The molecular formula of the compound is C14H17NO4Sn and it has a molecular weight of 382.00 g/mol .
Synthesis Analysis
The synthesis of “N-Succinimidyl 3-(trimethylstannyl)benzoate” involves the conjugation of the monoclonal antibody trastuzumab with the reagent N-succinimidyl-3-(trimethylstannyl)benzoate . The immunoconjugate is then labeled with astatine . Before astatination of the conjugated antibody, the nuclide is activated with N-iodosuccinimide .Molecular Structure Analysis
The IUPAC name of the compound is (2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate . The InChI is InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10 (14)12 (9)16-11 (15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3; . The canonical SMILES is C [Sn] © ©C1=CC=CC (=C1)C (=O)ON2C (=O)CCC2=O .Chemical Reactions Analysis
The compound is used in the direct astatination of antibodies for the production of clinical activity levels . The radiohalogenation precursor is radiolytically decomposed in the presence of high radiation fields .Physical And Chemical Properties Analysis
The compound is a colorless liquid . It has a molecular weight of 382.00 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 4 rotatable bond count . The exact mass and monoisotopic mass of the compound are 383.017961 g/mol .Applications De Recherche Scientifique
Pretargeted Radioimmunotherapy
Pretargeted radioimmunotherapy: is an innovative approach to cancer treatment that involves two steps: first, a modified monoclonal antibody is administered that targets tumor antigens, and then a radiolabeled carrier is introduced . N-Succinimidyl 3-Trimethylstannyl-benzoate plays a crucial role in this process as it is used to functionalize poly-L-lysine-based effector molecules. These molecules are designed for pretargeting applications using the tetrazine and trans-cyclooctene reaction, which is essential for targeted alpha therapy .
Indirect Radioiodination of Proteins
The compound is used in the indirect radioiodination of proteins and peptides . This method is preferred over direct electrophilic substitution as it offers more stable radioiodinated proteins that retain their biological function . The process involves the synthesis of N-succinimidyl 3-iodobenzoate from its tin precursor, which is then used to label proteins and peptides .
Radiopharmaceutical Chemistry
In radiopharmaceutical chemistry , the stability of radiohalogenation precursors like N-Succinimidyl 3-Trimethylstannyl-benzoate is critical. Studies have shown that the solvent used can significantly affect the degradation of these precursors, which is vital for synthesizing high activity levels of targeted radiotherapeutics .
Molecular Imaging Contrast Enhancement
N-Succinimidyl 3-Trimethylstannyl-benzoate is hypothesized to improve the contrast of molecular imaging . When used for radioiodination, it facilitates the clearance of radiometabolites, leading to better imaging contrast, especially in the visualization of HER2 expression in breast and gastroesophageal cancer .
Targeted Alpha Therapy Optimization
The compound is instrumental in creating a pretargeting system optimized for targeted alpha therapy . It allows for the attachment of radiohalogens to effector molecules, maintaining the structural integrity of the polymer and ensuring high specific astatine activity without compromising the stability of the radiopharmaceutical .
Theranostics
In the emerging field of theranostics , which combines therapy and diagnostics, N-Succinimidyl 3-Trimethylstannyl-benzoate is used to develop novel radiopharmaceuticals. These compounds can selectively target cancer cells, providing a therapeutic effect while also allowing for diagnostic imaging .
Mécanisme D'action
Target of Action
N-Succinimidyl 3-(Trimethylstannyl)benzoate, also known as N-Succinimidyl 3-Trimethylstannyl-benzoate, is primarily used for the radioiodination of monoclonal antibodies . Monoclonal antibodies are proteins produced by the immune system that can bind to specific targets, such as cancer cells, and are often used in targeted therapies .
Mode of Action
The compound acts as a precursor for the introduction of radioactive iodine into the monoclonal antibodies . The trimethylstannyl group in the compound is replaced by iodine in a process called Stille coupling, which allows the compound to be labeled with radioactive iodine . This labeled compound can then bind to the monoclonal antibodies, enabling the tracking and imaging of the antibodies in the body .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function and behavior of the monoclonal antibodies it labels . By labeling these antibodies with radioactive iodine, the compound allows for the visualization of these pathways and the tracking of the antibodies’ interactions with their targets .
Pharmacokinetics
The pharmacokinetics of N-Succinimidyl 3-(Trimethylstannyl)benzoate would largely depend on the properties of the monoclonal antibodies it is attached to . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by factors such as the size, charge, and hydrophobicity of the antibodies .
Result of Action
The primary result of the action of N-Succinimidyl 3-(Trimethylstannyl)benzoate is the labeling of monoclonal antibodies with radioactive iodine . This allows for the tracking and imaging of these antibodies in the body, which can be useful in both research and clinical settings .
Action Environment
The action of N-Succinimidyl 3-(Trimethylstannyl)benzoate can be influenced by various environmental factors. For example, the efficiency of the Stille coupling reaction used to label the compound with iodine can be affected by factors such as temperature and the presence of other chemical species . Additionally, the stability and efficacy of the compound can be influenced by factors such as pH and the presence of proteases, which can degrade proteins .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNYODPPEZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153738 | |
Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 3-(trimethylstannyl)benzoate | |
CAS RN |
122856-01-3 | |
Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122856013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of N-Succinimidyl 3-(trimethylstannyl)benzoate in the context of these research papers?
A1: N-Succinimidyl 3-(trimethylstannyl)benzoate serves as a crucial intermediate reagent for radiolabeling antibodies and other biomolecules with the α-particle-emitting radionuclide Astatine-211 (211At) [1, 3-12]. This radiolabeling is particularly important for targeted alpha therapy (TAT) applications.
Q2: How does N-Succinimidyl 3-(trimethylstannyl)benzoate facilitate the attachment of 211At to targeting molecules like antibodies?
A2: N-Succinimidyl 3-(trimethylstannyl)benzoate acts as a linker molecule. The N-succinimidyl ester group reacts with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond. Subsequently, the trimethylstannyl group is readily replaced by 211At through a radiohalogenation reaction (astatodestannylation) [, , , ].
Q3: Are there alternative methods for radiolabeling antibodies with 211At?
A3: Yes, research has explored direct astatination of antibodies using an ε-lysyl-3-(trimethylstannyl)benzamide immunoconjugate. This method has shown promising results in achieving high yields and specific activity comparable to the traditional two-step procedure involving N-Succinimidyl 3-(trimethylstannyl)benzoate [].
Q4: What are the advantages of using N-Succinimidyl 3-(trimethylstannyl)benzoate for 211At radiolabeling?
A4: The procedure utilizing this compound offers several advantages:
- High radiochemical yields: Labeling efficiencies using this method typically range from 50% to 70% [].
- Rapid reaction kinetics: The reaction proceeds rapidly, which is crucial considering the 7.2-hour half-life of 211At [].
- Preservation of antibody immunoreactivity: Studies indicate that antibodies labeled using this method largely retain their ability to bind to target antigens [, ].
Q5: What challenges are associated with the use of N-Succinimidyl 3-(trimethylstannyl)benzoate in high-activity 211At radiolabeling?
A5: A significant challenge is the radiolytic effects of 211At α-particles, which can degrade the reagent and impact the synthesis yield of the final radiolabeled product, particularly at high activity levels required for clinical applications [].
Q6: How do solvents affect the radiolytic decomposition of N-Succinimidyl 3-(trimethylstannyl)benzoate during 211At radiolabeling?
A6: Research by Pozzi and Zalutsky demonstrated that the choice of solvent significantly influences radiolytic decomposition. For example, chloroform led to extensive degradation, while methanol and benzene provided greater stability [].
Q7: Beyond antibodies, what other molecules have been successfully labeled with 211At using N-Succinimidyl 3-(trimethylstannyl)benzoate?
A7: Researchers have successfully labeled various molecules, including:
- F(ab')2 fragments: Smaller antibody fragments, offering potentially improved pharmacokinetics [, ].
- Poly-L-lysine: Used as a carrier for both 211At and biotin in pretargeted radioimmunotherapy [, , ].
- Polymer particles: Explored for potential use in intracavitary radiotherapy [].
Q8: Are there any concerns regarding the in vivo stability of the bond between 211At and the targeting molecule after being linked by N-Succinimidyl 3-(trimethylstannyl)benzoate?
A9: While the labeling method generally maintains good stability, some studies observed a slight increase in normal tissue activity at later time points with 211At-labeled antibodies compared to their 125I-labeled counterparts. This suggests a potential minor release of free 211At in vivo []. Further research is needed to fully characterize the long-term stability of these conjugates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.